3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea
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Overview
Description
3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea is a complex organic compound that features both benzoxazole and thiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the urea derivative under controlled conditions, often using reagents such as isocyanates or carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole or benzoxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea is unique due to its specific combination of benzoxazole and thiazole rings linked by a sulfanyl group and terminated with a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c19-12(18-13-16-7-9-21-13)15-6-3-8-22-14-17-10-4-1-2-5-11(10)20-14/h1-2,4-5,7,9H,3,6,8H2,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBIBVJMVEVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCCNC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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